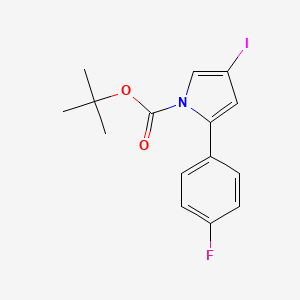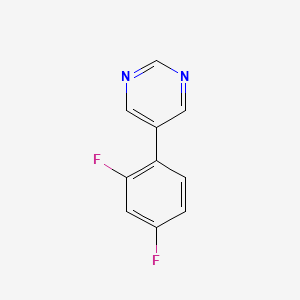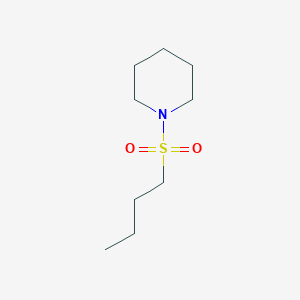
1,2,5-Trifluoro-3-methoxy-4,6-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrotrifluoroanisole is an organic compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrotrifluoroanisole typically involves the nitration of trifluoroanisole. The process begins with the preparation of trifluoroanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of 2,4-dinitrotrifluoroanisole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrotrifluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted products with nucleophiles replacing the nitro groups.
Reduction: Formation of 2,4-diaminotrifluoroanisole.
Oxidation: Formation of oxidized derivatives depending on the specific conditions used.
Aplicaciones Científicas De Investigación
2,4-Dinitrotrifluoroanisole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Dyestuff: Utilized in the synthesis of dyes due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,4-dinitrotrifluoroanisole involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in electron-withdrawing interactions, affecting the compound’s reactivity. In biological systems, the compound may interact with enzymes or proteins, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,4-Dinitroanisole: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitrophenol: Contains nitro groups but lacks the methoxy and trifluoromethoxy groups.
2,4-Dichloroanisole: Contains chlorine atoms instead of nitro groups.
Uniqueness: 2,4-Dinitrotrifluoroanisole is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H3F3N2O5 |
|---|---|
Peso molecular |
252.10 g/mol |
Nombre IUPAC |
1,2,5-trifluoro-3-methoxy-4,6-dinitrobenzene |
InChI |
InChI=1S/C7H3F3N2O5/c1-17-7-3(9)2(8)5(11(13)14)4(10)6(7)12(15)16/h1H3 |
Clave InChI |
PEUAGYHBCIIDEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


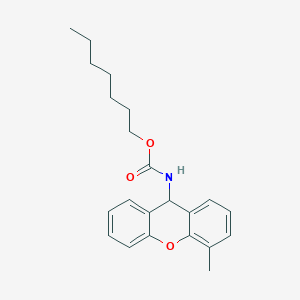
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
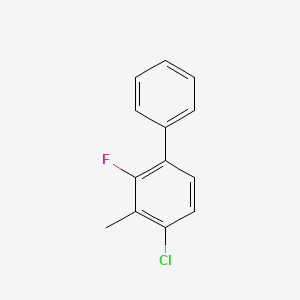
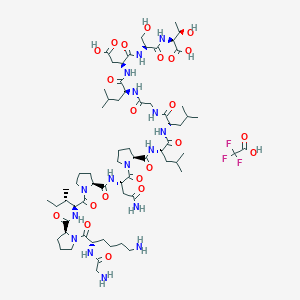
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
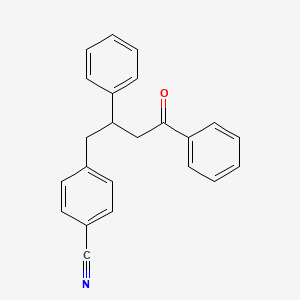
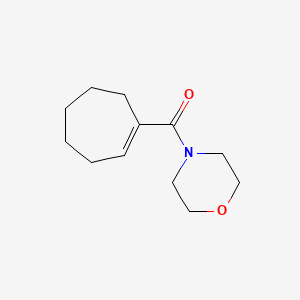
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
![4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14015992.png)
